molecular formula C15H14O3 B8688085 Hydroxy-phenyl-o-tolyl-acetic acid CAS No. 5448-09-9

Hydroxy-phenyl-o-tolyl-acetic acid

Cat. No. B8688085
CAS RN: 5448-09-9
M. Wt: 242.27 g/mol
InChI Key: AEIGUJIDYBREEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hydroxy-phenyl-o-tolyl-acetic acid is a useful research compound. Its molecular formula is C15H14O3 and its molecular weight is 242.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality Hydroxy-phenyl-o-tolyl-acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hydroxy-phenyl-o-tolyl-acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

5448-09-9

Product Name

Hydroxy-phenyl-o-tolyl-acetic acid

Molecular Formula

C15H14O3

Molecular Weight

242.27 g/mol

IUPAC Name

2-hydroxy-2-(2-methylphenyl)-2-phenylacetic acid

InChI

InChI=1S/C15H14O3/c1-11-7-5-6-10-13(11)15(18,14(16)17)12-8-3-2-4-9-12/h2-10,18H,1H3,(H,16,17)

InChI Key

AEIGUJIDYBREEB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(C2=CC=CC=C2)(C(=O)O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred suspension of magnesium (0.773 g, 31.81 mmol), iodine (cat. Amount) in THF (20 ml) is added dropwise, bromotoluene (3.83 ml, 31.81 mmol) in THF (30 ml). The reaction mixture is warmed to initiate the reaction and then allowed to stir at room temperature for 30 minutes. Meanwhile, a second mixture comprising benzoyl formic acid (4.342 g, 28.92 mmol) in THF (50 ml) is cooled in an ice bath. Sodium hydride (1.156 g of a 60% dispersion in mineral oil, 28.92 mmol) is added to the mixture, portionwise, ensuring the temperature does not rise above 10° C. Then the grignard reagent which has been stirring for 30 minutes is added dropwise and the reaction mixture is allowed to warm to room temperature. After stirring for 21 hours, the reaction mixture is partitioned between ethyl acetate (150 ml) and water (150 ml). The aqueous layer is acidified to pH 1 with 1 M hydrochloric acid and then extracted with ethyl acetate. The organic portions are combined, washed with brine, dried over MgSO4 and concentrated in vacuo. The crude residue is purified by chromatography on silica (eluting with ethyl acetate) to yield the titled compound.
Quantity
0.773 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
3.83 mL
Type
reactant
Reaction Step Two
Quantity
4.342 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
30 mL
Type
solvent
Reaction Step Six

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